4-Pentoxybenzenecarboximidamide
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Overview
Description
4-Pentoxybenzenecarboximidamide is an organic compound with the molecular formula C12H18N2O It is characterized by a benzamidine group substituted with a pentyloxy group at the para position
Preparation Methods
The synthesis of 4-Pentoxybenzenecarboximidamide typically involves the reaction of 4-(pentyloxy)benzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired benzamidine derivative. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of solvents to enhance reaction efficiency .
Chemical Reactions Analysis
4-Pentoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the benzamidine group to primary amines.
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Pentoxybenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 4-Pentoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamidine group is known to act as a reversible competitive inhibitor of serine proteases, which are enzymes involved in various biological processes. By binding to the active site of these enzymes, this compound can inhibit their activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Pentoxybenzenecarboximidamide can be compared with other benzamidine derivatives, such as:
Benzamidine: A simpler compound with similar enzyme inhibitory properties.
4-(Methoxy)benzamidine: A derivative with a methoxy group instead of a pentyloxy group, which may exhibit different reactivity and potency.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-pentoxybenzenecarboximidamide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H3,13,14) |
InChI Key |
DTAPEYWGFRAQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=N)N |
Origin of Product |
United States |
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